molecular formula C24H16N4O4S B2533994 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536718-04-4

3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2533994
CAS No.: 536718-04-4
M. Wt: 456.48
InChI Key: UZNYTBZQWDHYML-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as nitrophenyl, oxo-phenylethyl, and sulfanyl, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be investigated as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with specific properties. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For instance, some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .

Safety and Hazards

The safety and hazards associated with similar compounds can be evaluated using various in silico toxicity evaluation methods . These methods can provide information on the probable mutagenic, tumorigenic, irritant, and reproductive effects of compounds.

Future Directions

The future directions for research on similar compounds could involve the development of new synthetic methods, the exploration of new biological activities, and the design of novel compounds with anti-tubercular activity . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.

    Attachment of the Oxo-Phenylethyl Group: This step may involve a Friedel-Crafts acylation reaction using an acyl chloride derivative.

    Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one: Unique due to its combination of functional groups.

    3-(4-aminophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-3H,4H,5H-pyrimido[5,4-b]indol-4-one: Similar structure but with a thioether group instead of a sulfanyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-nitrophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4S/c29-20(15-6-2-1-3-7-15)14-33-24-26-21-18-8-4-5-9-19(18)25-22(21)23(30)27(24)16-10-12-17(13-11-16)28(31)32/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNYTBZQWDHYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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